molecular formula C14H19N3O B1405947 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1540886-84-7

5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No. B1405947
CAS RN: 1540886-84-7
M. Wt: 245.32 g/mol
InChI Key: QVOMGHHXWJCMGW-UHFFFAOYSA-N
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Description

“5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives often involves the use of various scaffolds of indole for screening different pharmacological activities . A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Research has shown that certain indole-2-carboxamides, similar in structure to 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide, are significant in the allosteric modulation of the cannabinoid type 1 receptor (CB1). These compounds exhibit varying binding affinities and cooperativities with CB1, impacting their therapeutic potential (Khurana et al., 2014).

Antagonist Affinity at 5-HT4 Receptor

A study on indole-3-carboxamides and related compounds demonstrated their potential as 5-HT4 receptor antagonists. These compounds, by virtue of their structure, showed notable affinity for the 5-HT4 receptor, which is significant for therapeutic applications in gastrointestinal and CNS disorders (Schaus et al., 1998).

Synthesis of Pyrimido[5,4-b]indole Derivatives

Methyl 3-amino-1H-indole-2-carboxylates, a category that includes compounds like this compound, have been used in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. These compounds have potential applications in medicinal chemistry and drug development (Shestakov et al., 2009).

Development of Novel Indole Derivatives

Research into the synthesis and application of indole derivatives, related to this compound, has been extensive. These compounds have been investigated for their potential in various fields, including pharmaceuticals and functional materials (Al-Ostoot et al., 2019).

properties

IUPAC Name

5-amino-N-cyclopentyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-11-5-6-13-10(9-11)7-8-17(13)14(18)16-12-3-1-2-4-12/h5-6,9,12H,1-4,7-8,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMGHHXWJCMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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